2,3,4,5-Tetrahydro-1-benzoxepin-4-amine

説明

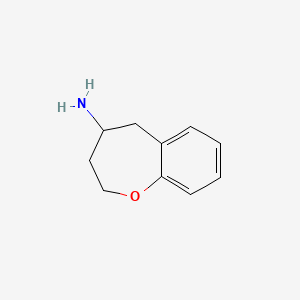

2,3,4,5-Tetrahydro-1-benzoxepin-4-amine is a bicyclic organic compound featuring a seven-membered oxepin ring fused to a benzene ring, with an amine substituent at the 4-position. This structure confers unique physicochemical properties, including moderate polarity due to the oxygen atom in the oxepin ring and basicity from the primary amine.

特性

IUPAC Name |

2,3,4,5-tetrahydro-1-benzoxepin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c11-9-5-6-12-10-4-2-1-3-8(10)7-9/h1-4,9H,5-7,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMRNYXTUAFFTDT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=CC=CC=C2CC1N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4,5-Tetrahydro-1-benzoxepin-4-amine can be achieved through several methods. One common approach involves the reductive rearrangement of oximes in the presence of boron trifluoride etherate (BF3·OEt2) and a boron hydride-dimethyl sulfide complex . Another method includes the acylation of 3-phenylpropan-1-amine with methyl chloroformate followed by cyclization using trifluoromethanesulfonic acid (CF3SO3H) .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

化学反応の分析

Types of Reactions

2,3,4,5-Tetrahydro-1-benzoxepin-4-amine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into more saturated derivatives.

Substitution: It can undergo substitution reactions, particularly at the amine group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and various halogenating agents for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce more saturated amine derivatives .

科学的研究の応用

Chemical Synthesis and Intermediates

Chemical Applications:

- Intermediate in Organic Synthesis: 2,3,4,5-Tetrahydro-1-benzoxepin-4-amine serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical transformations that can lead to the development of new compounds with desirable properties.

Synthetic Routes:

- The synthesis of this compound can be achieved through several methods, including reductive rearrangement of oximes in the presence of boron trifluoride etherate and boron hydride-dimethyl sulfide complexes.

Biological Activities

Biological Research:

- Effects on the Central Nervous System: Research indicates that this compound may interact with neurotransmitter systems in the brain. It is being studied for its potential effects on mood disorders and other neurological conditions .

Mechanisms of Action:

- The exact mechanism by which this compound exerts its effects is not fully understood. However, it is believed to modulate neurotransmitter receptor activity, particularly serotonin receptors (e.g., 5HT2C), which are implicated in various psychiatric disorders.

Medicinal Applications

Therapeutic Potential:

- Neurological Disorders: Ongoing research is exploring the therapeutic potential of this compound in treating conditions such as depression and anxiety. Its ability to influence neurotransmitter pathways positions it as a candidate for further pharmacological development .

Case Studies:

- CNS Activity in Animal Models: A study demonstrated significant central nervous system activity when derivatives of this compound were tested in mice. These findings suggest that structural modifications can lead to varied neuroactive properties .

- Anticancer Evaluations: Investigations into benzoxepine derivatives have revealed promising anticancer activities across various cancer cell lines. The structural characteristics of these compounds play a critical role in their efficacy against tumor cells .

Comparative Analysis with Related Compounds

The following table summarizes some related compounds and their unique aspects:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2,3-Dimethyl-1-benzoxepin | Methyl substitutions at positions 2 and 3 | Altered CNS effects |

| (4R,5R)-4-Amino-2,3,4,5-tetrahydro-benzoxepin | Hydroxyl group at position 5 | Enhanced anticancer activity |

| 2,3-Dihydro-1-benzoxepin | Saturated form of benzoxepin | Potentially different pharmacological profile |

作用機序

The mechanism of action of 2,3,4,5-Tetrahydro-1-benzoxepin-4-amine involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating neurotransmitter systems in the brain, although the exact molecular targets and pathways are still under investigation .

類似化合物との比較

Structural and Physicochemical Properties

The following table summarizes key differences between 2,3,4,5-Tetrahydro-1-benzoxepin-4-amine and its analogs:

Key Observations:

Ring Heteroatoms: The benzoxepin core contains one oxygen atom, whereas benzodioxepin () includes two oxygen atoms, increasing polarity and hydrogen-bonding capacity.

Substituent Effects :

生物活性

2,3,4,5-Tetrahydro-1-benzoxepin-4-amine is a bicyclic compound that has garnered interest due to its potential biological activities. This article provides a comprehensive overview of the compound's biological properties, including its synthesis, mechanisms of action, and comparisons with related compounds.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 163.22 g/mol. The compound features a benzene ring fused to a seven-membered oxepine ring with an amine group at the 4-position. This unique structure influences its chemical reactivity and biological activity.

Biological Activities

Research indicates that this compound and its derivatives exhibit several notable biological activities:

The exact mechanism of action for this compound is not fully elucidated. However, it is believed to interact with specific receptors or enzymes in biological pathways. For instance:

- Receptor Binding : Compounds structurally similar to 2,3,4,5-Tetrahydro-1-benzoxepin have been shown to bind to neurotransmitter receptors such as the serotonin receptor (5HT2C), suggesting that this compound may exhibit similar interactions.

Comparison with Related Compounds

The following table summarizes some related compounds and their unique aspects:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2,3-Dimethyl-1-benzoxepin | Methyl substitutions at positions 2 and 3 | Altered CNS effects |

| (4R,5R)-4-Amino-2,3,4,5-tetrahydro-benzoxepin | Hydroxyl group at position 5 | Enhanced anticancer activity |

| 2,3-Dihydro-1-benzoxepin | Saturated form of benzoxepin | Potentially different pharmacological profile |

Case Studies and Research Findings

While specific case studies on this compound are scarce due to limited direct research data, analogues have been investigated extensively:

- CNS Activity in Mice : A study demonstrated that certain derivatives showed significant effects on the CNS when tested in mice. These findings suggest that modifications to the benzoxepin structure can lead to varied neuroactive properties .

- Anticancer Evaluations : Research into benzoxepine derivatives has revealed promising anticancer activities across various cancer cell lines. The structural modifications play a critical role in enhancing efficacy against tumor cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。